molecular formula C17H17FN2O3S B2735929 (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide CAS No. 785709-61-7

(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide

Cat. No.: B2735929
CAS No.: 785709-61-7
M. Wt: 348.39
InChI Key: FRYMNBALTKULAS-RMKNXTFCSA-N
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Description

(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfamoylphenyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-aminobenzenesulfonamide.

    Formation of the Enamide Linkage: The key step involves the formation of the enamide linkage through a condensation reaction between 3-fluorobenzaldehyde and an appropriate amine derivative.

    Coupling Reaction: The intermediate product is then coupled with 4-aminobenzenesulfonamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the enamide linkage to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfamoylphenyl groups may facilitate binding to specific sites, while the enamide linkage can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
  • (2E)-3-(3-bromophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
  • (2E)-3-(3-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide

Uniqueness

(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-3-1-2-14(12-15)6-9-17(21)20-11-10-13-4-7-16(8-5-13)24(19,22)23/h1-9,12H,10-11H2,(H,20,21)(H2,19,22,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYMNBALTKULAS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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